N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)furan-2-carboxamide
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Overview
Description
N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C15H16F3N3O2 and its molecular weight is 327.307. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methodologies and Chemical Properties
Researchers have explored various synthesis routes and chemical properties of compounds related to furan-2-carboxamide derivatives. For instance, studies have demonstrated methods to synthesize furan-2-carboxamide derivatives with potential antibacterial, antiurease, and antioxidant activities. These compounds have been synthesized through different chemical reactions, showing their versatility in chemical synthesis and potential for further modification for various applications (Sokmen et al., 2014).
Antibacterial and Antioxidant Activities
The synthesized furan-2-carboxamide derivatives have been evaluated for their antibacterial, antiurease, and antioxidant activities. The results suggest that these new compounds possess effective antiurease and antioxidant activities, indicating their potential as leads for the development of new antimicrobial and antioxidant agents (Sokmen et al., 2014).
Application in Drug Development
Further research into the chemical modification of furan-2-carboxamide derivatives has led to the discovery of compounds with promising biological activities. For example, N-(4-bromophenyl)furan-2-carboxamide analogues have been synthesized and investigated for their in vitro anti-bacterial activities against clinically isolated drug-resistant bacteria, showing significant activity and offering a potential pathway for the development of new antibacterial drugs (Siddiqa et al., 2022).
Advanced Applications
Beyond antibacterial activities, specific furan-2-carboxamide derivatives have been explored for their potential in imaging and treating neuroinflammation. A particular compound, identified for its specificity to the macrophage colony-stimulating factor 1 receptor (CSF1R), has been developed as a PET radiotracer. This application underscores the compound's role in noninvasively imaging reactive microglia and neuroinflammation, contributing significantly to the understanding and treatment of neuropsychiatric disorders (Horti et al., 2019).
Future Directions
Mechanism of Action
Target of Action
Indazole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Mode of Action
The mode of action of indazole derivatives can vary depending on the specific compound and its targets. For example, some indazole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
The biochemical pathways affected by indazole derivatives can also vary widely. For instance, some indazole derivatives have been found to inhibit the production of certain inflammatory mediators .
Result of Action
The molecular and cellular effects of indazole derivatives can be diverse, depending on their specific targets and mode of action. For example, some indazole derivatives have been reported to have anti-inflammatory activity and a minimum ulcerogenic potential .
Properties
IUPAC Name |
N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O2/c16-15(17,18)13-10-4-1-2-5-11(10)21(20-13)8-7-19-14(22)12-6-3-9-23-12/h3,6,9H,1-2,4-5,7-8H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMLRKRKCULQCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CCNC(=O)C3=CC=CO3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.